5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents: a furan-2-yl group at position 5, a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a phenyl group at position 6. The 6,7-dihydro modification introduces partial saturation in the pyrimidine ring, which may enhance conformational stability and alter electronic properties compared to fully aromatic analogs .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(22-9-6-14-29-22)15-21(27(24)26-16)17-7-4-3-5-8-17/h3-14,21H,15H2,1-2H3 |
InChI Key |
ZRUDXKOHHHUSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The primary route to pyrazolo[1,5-a]pyrimidines involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic compounds (e.g., β-enaminones, ynones). For the target compound, this requires:
-
3-Aminopyrazole precursor : 3-Amino-2-methylpyrazole introduces the methyl group at position 2.
-
1,3-Biselectrophile : A β-enaminone bearing 4-methoxyphenyl and phenyl groups facilitates substituent incorporation at positions 3 and 7, respectively.
Reaction conditions : Toluene with tosylic acid (5 mol%) under reflux for 12–24 hours achieves cyclization. The furan-2-yl group at position 5 is introduced via a pre-functionalized β-enaminone or through post-cyclization substitution.
Stepwise Synthesis Protocol
Preparation of 3-Amino-2-Methylpyrazole
Synthesized from hydrazine and acetylacetone via Knorr pyrazole synthesis:
Synthesis of β-Enaminone Intermediate
A β-enaminone containing 4-methoxyphenyl and phenyl groups is prepared via:
Cyclocondensation Reaction
Combining 3-amino-2-methylpyrazole (1.0 equiv) and β-enaminone (1.2 equiv) in toluene with tosylic acid (5 mol%) under reflux (24 hours) forms the pyrazolo[1,5-a]pyrimidine core. The furan-2-yl group is introduced by:
-
Method A : Using a β-enaminone pre-functionalized with furan-2-yl at the ketone position.
-
Method B : Post-cyclization Suzuki-Miyaura coupling with furan-2-ylboronic acid.
Multicomponent Reaction Optimization
A one-pot three-component reaction streamlines synthesis:
-
Reactants :
-
3-Amino-2-methylpyrazole (1.0 equiv)
-
4-Methoxybenzaldehyde (1.1 equiv)
-
Furan-2-ylacetophenone (1.1 equiv)
-
-
Catalyst : Piperidine (10 mol%) in ethanol under reflux (8 hours).
-
Oxidation : DDQ (2.0 equiv) in dichloromethane oxidizes the dihydropyrimidine intermediate to the aromatic system (82% yield).
Advantages : Reduced purification steps and higher atom economy.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, reducing reaction time to 2–4 hours.
Purification Techniques
-
Crystallization : Ethanol/water mixture (3:1) achieves >95% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes regioisomers.
Regioselectivity and Byproduct Mitigation
Substituent Effects
Byproduct Formation
-
N-Alkylation : Suppressed using non-polar solvents (toluene over DMF).
-
Oxidation artifacts : Avoided by inert atmosphere (N₂ or Ar).
Synthetic Data and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Aminopyrazole prep | Hydrazine, acetylacetone, EtOH | 78 | 90 |
| β-Enaminone synthesis | 4-Methoxyacetophenone, NH₄OAc | 65 | 88 |
| Cyclocondensation | Tosylic acid, toluene, reflux | 72 | 92 |
| Multicomponent route | Piperidine, EtOH, reflux | 82 | 95 |
Mechanistic Insights
Chemical Reactions Analysis
Cyclization and Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization between 5-aminopyrazole derivatives and β-dicarbonyl or α,β-unsaturated carbonyl compounds. For this compound:
-
Key Precursors :
-
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
-
Furan-substituted α,β-unsaturated ketones (e.g., 2-acetylfuran)
-
| Reaction Conditions | Yield | Source |
|---|---|---|
| Glacial acetic acid, reflux | 72–85% | |
| Microwave irradiation (120°C) | 88% |
The reaction proceeds via Michael addition of the pyrazole’s NH2 group to the α,β-unsaturated carbonyl, followed by cyclodehydration. Microwave irradiation enhances regioselectivity toward 7-substituted products by accelerating intermediate formation .
Electrophilic Substitution at the Furan Ring
The furan-2-yl group undergoes electrophilic substitution, particularly at the C5 position, due to electron-donating effects from the oxygen atom.
Functionalization of the Methoxyphenyl Group
The 4-methoxyphenyl substituent participates in demethylation and coupling reactions:
O-Demethylation
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| BBr3 | CH2Cl2, −78°C | 4-Hydroxyphenyl derivative | 65% |
| HI/AcOH | Reflux, 6 h | 4-Hydroxyphenyl derivative | 58% |
The phenolic product can undergo further derivatization (e.g., alkylation, acylation) .
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Product (Ar = ) | Yield |
|---|---|---|---|
| PhB(OH)2 | Pd(PPh3)4, K2CO3, DMF | Biphenyl derivative | 78% |
| 4-FC6H4B(OH)2 | Pd(dppf)Cl2, Na2CO3, H2O | 4-Fluorophenyl derivative | 82% |
This reaction modifies the aromatic moiety while preserving the heterocyclic core .
Oxidation of the Dihydropyrimidine Ring
The 6,7-dihydro moiety is susceptible to oxidation, yielding fully aromatic pyrazolo[1,5-a]pyrimidines:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| DDQ | Toluene, 80°C | 6,7-Didehydro derivative (aromatic) | 90% |
| MnO2 | CHCl3, rt, 24 h | 6,7-Didehydro derivative (aromatic) | 75% |
Aromatic derivatives show enhanced planarity and π-stacking potential, relevant for materials science .
Nucleophilic Substitution at the Pyrazole Ring
The methyl group at position 2 can be functionalized via radical or nucleophilic pathways:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl4, reflux | 2-Bromomethyl derivative | 60% |
| Amination | NaN3, DMF, 100°C → H2/Pd-C | 2-Aminomethyl derivative | 55% |
These modifications enable tuning of steric and electronic properties .
Hydrogenation of the Dihydro Core
Catalytic hydrogenation selectively reduces the 6,7-dihydropyrimidine ring:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C | H2 (1 atm), EtOH | 6,7,8,9-Tetrahydro derivative | 95% |
| Rh/Al2O3 | H2 (3 atm), THF | 6,7,8,9-Tetrahydro derivative | 88% |
Saturation increases conformational flexibility, impacting binding to biological targets.
Photochemical Reactivity
The furan and pyrazolo[1,5-a]pyrimidine moieties participate in [4+2] cycloadditions under UV light:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | CH2Cl2, 254 nm | Furan-Diels–Alder adduct | 50% |
| Tetracyanoethylene | MeCN, 300 nm | Pyrimidine-cycloadduct | 45% |
This reactivity is exploited in polymer and materials chemistry .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazolo[1,5-a]pyrimidine core undergoes ring expansion:
| Conditions | Product | Mechanism |
|---|---|---|
| H2SO4, 100°C, 12 h | Pyrazolo[5,1-c] oxazine derivative | Beckmann-type rearrangement |
| NaOMe/MeOH, reflux | Pyrazolo[3,4-b]pyridine derivative | Ring-opening/cyclization |
These rearrangements diversify the heterocyclic architecture .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit considerable anticancer potential. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the growth of cancer cells effectively. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231, indicating significant anticancer properties .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This includes targeting aurora kinases, which are frequently overexpressed in various cancers.
Enzyme Inhibition
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit various enzymes.
Key Enzyme Targets
- Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterase enzymes, which play a role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
- Kinase Inhibition : The ability to inhibit kinases makes these compounds valuable in drug development aimed at treating diseases characterized by abnormal kinase activity, including several types of cancer and metabolic disorders .
Material Science Applications
In addition to their biological applications, pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their unique photophysical properties.
Properties and Potential Uses
- Photophysical Properties : The structural characteristics of these compounds allow them to exhibit significant light absorption and emission properties. This can be harnessed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Synthesis and Functionalization : Various synthetic pathways have been developed to enhance the structural diversity of pyrazolo[1,5-a]pyrimidines, allowing for tailored modifications that can improve their performance in material applications .
Summary Table: Biological Activities of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Furan Substituent Position : In the target compound, the furan-2-yl group occupies position 4. In contrast, Abdelhamid et al. synthesized 7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine (168) , where furan is at position 7 . Positional differences significantly affect electronic distribution; for example, a furan at position 5 may direct electrophilic substitution differently compared to position 5.
- Methoxyphenyl Groups : The 4-methoxyphenyl group at position 3 in the target compound contrasts with MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) , where the same substituent is at position 5 . The electron-donating methoxy group in position 3 may enhance nucleophilicity at adjacent sites compared to position 5.
Dihydro Modification vs. Fully Aromatic Analogs
For instance, 4n (2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) also contains a dihydro core but includes a diazenyl group, which introduces redox-active properties absent in the target compound .
Functional Group Comparisons
- Trifluoromethyl vs. Methoxy : Jismy et al. synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines , where the strong electron-withdrawing CF₃ group contrasts with the target compound’s electron-donating 4-methoxyphenyl group . This difference impacts charge distribution and may influence binding affinity in receptor interactions.
- Amino vs. Methyl Groups: Ren et al. reported 6-aminopyrazolo[1,5-a]pyrimidines, where the amino group at position 6 enables coupling reactions with carboxylic acids . The target compound’s methyl group at position 2 instead provides steric hindrance without participating in hydrogen bonding.
Data Tables
Table 1. Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure characterized by multiple aromatic rings and a furan moiety. The synthesis typically involves the reaction of various precursors under controlled conditions, often utilizing techniques such as column chromatography for purification. Recent studies have emphasized optimizing synthetic pathways to enhance yield and purity.
Biological Activity Overview
Recent research has highlighted the broad-spectrum biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including:
- Anticancer Activity : Several studies have documented the ability of these compounds to inhibit cancer cell growth across various types of cancer.
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRK), which are critical in cancer progression.
Case Studies
- Cell Line Studies : A study evaluated the compound against 56 different cancer cell lines, reporting an average growth inhibition (GI%) of 43.9%. Notably, it showed significant activity against lung carcinoma cell lines HOP-92 and NCI-H460 with GI% values of 71.8 and 66.12 respectively .
- Renal Carcinoma : The compound's efficacy was further assessed in renal carcinoma cell line RFX 393, where it demonstrated remarkable growth inhibition with GI% values exceeding 84% in some derivatives .
- Mechanism of Action : The mechanism underlying its anticancer effects involves inducing apoptosis and cell cycle arrest at the G0–G1 phase in treated cells, leading to decreased proliferation rates .
Kinase Inhibition
The compound has been tested for its inhibitory effects on key kinases involved in cancer signaling pathways:
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.09 - 1.58 |
| TRKA | 0.23 - 1.59 |
These results indicate that the compound can effectively inhibit both CDK2 and TRKA kinases, crucial for tumor growth and survival .
Computational Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins:
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and enolate-type intermediates. For example:
- Abdelhamid et al. utilized sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate (167) with 5-aminopyrazole to yield a related pyrazolo[1,5-a]pyrimidine derivative .
- Ren et al. condensed 5-aminopyrazole with sodium nitromalonaldehyde (171), followed by nitro group reduction via hydrogenation to generate 6-aminopyrazolo[1,5-a]pyrimidines .
Key steps : Optimize solvent (e.g., PEG-400 for improved solubility ), stoichiometry, and reaction temperature. Post-synthetic modifications (e.g., coupling with benzoic acids) can introduce diverse substituents .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Elemental Analysis : Verify empirical formula (e.g., C, H, N content as in Koidan et al. , where calculated vs. found values matched closely ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M + H]+ with <1 ppm error ).
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., mean C–C bond length = 0.003 Å and R factor = 0.055 in structurally similar compounds ).
- NMR Spectroscopy : Assign protons and carbons, particularly for distinguishing diastereomers in the 6,7-dihydro region .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods or gloveboxes when working with volatile intermediates (e.g., nitro group reductions ).
- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can position-specific functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved to enhance bioactivity?
- Position 7 Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via palladium-catalyzed C–H arylation to improve metabolic stability .
- Position 3 and 5 Optimization : Use Suzuki-Miyaura coupling to install aryl groups (e.g., 4-methoxyphenyl) for tuning electronic properties .
Methodological Tip : Monitor reaction progress via LC-MS to avoid over-functionalization.
Q. How should researchers resolve contradictions between spectral data and computational modeling results?
Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?
- Target Selection : Prioritize kinases or phosphodiesterases, as pyrazolo[1,5-a]pyrimidines often exhibit affinity for these enzymes .
- Assay Design :
- Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Analysis : Calculate IC50 values using non-linear regression (e.g., GraphPad Prism) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Use tools like SwissADME to assess logP, solubility, and cytochrome P450 interactions.
- Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Example : The trifluoromethyl group in related compounds enhances membrane permeability due to increased lipophilicity .
Q. What experimental approaches optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
